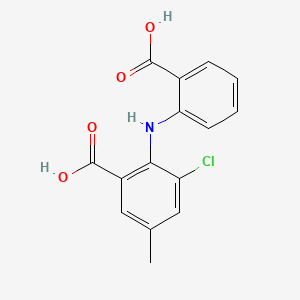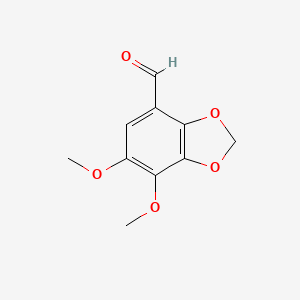
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.1834 g/mol . This compound is a derivative of benzodioxole, which is a heterocyclic compound containing the methylenedioxy functional group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the formylation of dihydroapiol. One method involves the use of ethyl formate and phosphorus pentachloride (PCl5) in dry dichloromethane (CH2Cl2) under reflux conditions . The reaction mixture is then poured into water, and the organic layer is separated, washed, and dried to obtain the desired product.
Chemical Reactions Analysis
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used as an intermediate in the synthesis of methoxy-analogues of coenzymes Q, which have potential anticancer properties . Additionally, it is used in the development of bioactive molecules for pharmaceuticals and pesticides . Its unique structure makes it valuable in the study of various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the metastasis of certain cancer cells by interfering with their growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular processes are significant.
Comparison with Similar Compounds
6,7-Dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde can be compared to other similar compounds, such as 1(3H)-Isobenzofuranone, 6,7-dimethoxy- and 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific methylenedioxy and formyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
23731-66-0 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(4-11)8-10(9(7)13-2)15-5-14-8/h3-4H,5H2,1-2H3 |
InChI Key |
IXAPAMZBUJTKNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)C=O)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
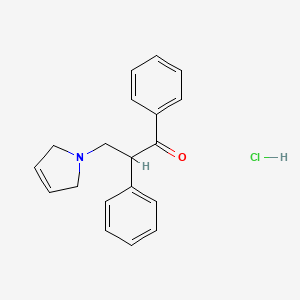
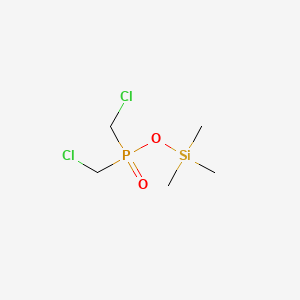
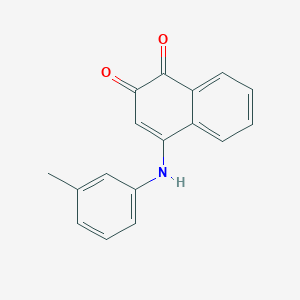
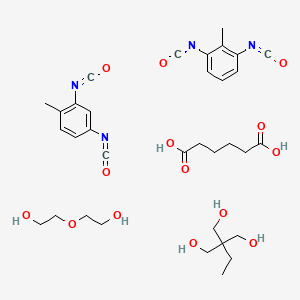
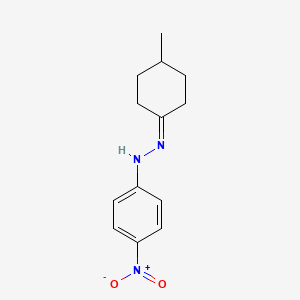
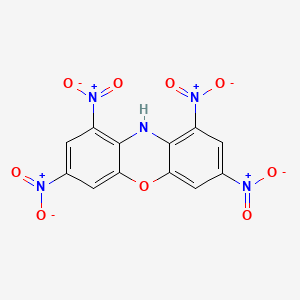
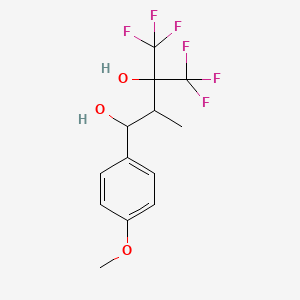



![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
